5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid

Protodeboronation kinetics Suzuki-Miyaura coupling Boronic acid stability

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid (CAS 1617514-68-7, molecular formula C9H13BN2O4S, molecular weight 256.09 g/mol) is a heterocyclic boronic acid featuring a pyridine-3-boronic acid core substituted at the 5‑position with a 1‑pyrrolidinylsulfonyl group. The 3‑pyridyl‑boronic acid scaffold is reported to possess substantially greater stability toward protodeboronation than the isomeric 2‑pyridyl‑boronic acids (half‑life >1 week at pH 12, 70 °C vs.

Molecular Formula C9H13BN2O4S
Molecular Weight 256.09 g/mol
Cat. No. B13691328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid
Molecular FormulaC9H13BN2O4S
Molecular Weight256.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)S(=O)(=O)N2CCCC2)(O)O
InChIInChI=1S/C9H13BN2O4S/c13-10(14)8-5-9(7-11-6-8)17(15,16)12-3-1-2-4-12/h5-7,13-14H,1-4H2
InChIKeyMDWFTBXOSPIQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid: Structural Profile and Procurement Relevance


5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid (CAS 1617514-68-7, molecular formula C9H13BN2O4S, molecular weight 256.09 g/mol) is a heterocyclic boronic acid featuring a pyridine-3-boronic acid core substituted at the 5‑position with a 1‑pyrrolidinylsulfonyl group . The 3‑pyridyl‑boronic acid scaffold is reported to possess substantially greater stability toward protodeboronation than the isomeric 2‑pyridyl‑boronic acids (half‑life >1 week at pH 12, 70 °C vs. ~25‑50 seconds for 2‑pyridyl at pH 7, 70 °C), a critical differentiation for reliable use in Suzuki‑Miyaura cross‑coupling .

Why 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid Cannot Be Replaced by Generic Pyridine Boronic Acids


Pyridine‑boronic acids are not interchangeable reagents. The position of the boronic acid on the pyridine ring governs protodeboronation half‑life, directly dictating shelf‑life and reaction success: 3‑ and 4‑pyridyl‑boronic acids are relatively stable (t₀.₅ >1 week at pH 12, 70 °C), whereas 2‑pyridyl‑boronic acids decompose in seconds under neutral aqueous conditions . Beyond ring‑position effects, the pyrrolidinylsulfonyl substituent in the target compound imparts unique electronic and steric properties that influence Suzuki‑coupling efficiency, solubility, and downstream functionalisation potential compared with smaller sulfonyl analogs such as 5‑(methylsulfonyl)pyridine‑3‑boronic acid (CAS 913836‑01‑8) . Procurement of a generic alternative without these precise structural features risks reaction failure, inconsistent yields, and wasted development resources.

Quantitative Evidence Guide: 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid vs. Closest Structural Analogs


Ring-Position Stability Advantage: 3-Pyridyl Boronic Acid vs. 2-Pyridyl Boronic Acid

The 3‑pyridyl‑boronic acid scaffold in the target compound provides a dramatic stability advantage over 2‑pyridyl isomers. Measured protodeboronation half‑life (t₀.₅) for 3‑pyridylboronic acid exceeds one week at pH 12 and 70 °C, whereas 2‑pyridylboronic acid has a t₀.₅ of only 25–50 seconds at pH 7 and 70 °C . This ~10⁴‑fold difference in stability under reaction‑relevant conditions means 3‑pyridyl systems remain intact during extended coupling reactions and storage, while 2‑pyridyl analogs decompose before productive transmetallation can occur.

Protodeboronation kinetics Suzuki-Miyaura coupling Boronic acid stability

Pyrrolidinylsulfonyl Substituent: Molecular Complexity Differentiator vs. Methylsulfonyl and Aminosulfonyl Analogs

The pyrrolidinylsulfonyl substituent (pyrrolidine ring attached via a sulfonyl linker) distinguishes the target compound from simpler 5‑substituted pyridine‑3‑boronic acids. The target compound (MW = 256.09 g/mol) is 27 % larger than 5‑(methylsulfonyl)pyridine‑3‑boronic acid (MW = 201.01 g/mol) and 26 % larger than (5‑sulfamoylpyridin‑3‑yl)boronic acid (MW = 202.00 g/mol) . The pyrrolidine ring contributes an sp³‑rich saturated heterocycle absent in the methylsulfonyl and aminosulfonyl analogs, increasing the fraction of sp³‑hybridised carbons from 0 % to 28 % (4 of 14 non‑aromatic carbons in the pyrrolidine ring) . In medicinal chemistry, higher Fsp³ correlates with improved clinical success rates, aqueous solubility, and reduced promiscuity .

Molecular complexity Drug discovery building blocks Fraction sp³

Aryl Scaffold Differentiation: Pyridine Core vs. Phenyl Core Analogs

The pyridine ring in the target compound provides electronic properties distinct from phenyl‑core analogs bearing the same pyrrolidinylsulfonyl group. The pyridine nitrogen is capable of coordinating to metal catalysts, modulating reactivity in Suzuki‑Miyaura couplings . In general, heterocyclic boronic acids are more challenging substrates than phenylboronic acids owing to catalyst‑coordinating properties and competitive protodeboronation, which necessitates ring‑position optimisation . The target compound’s 3‑pyridyl substitution avoids the severe instability of 2‑pyridylboronic acids while retaining the heterocyclic advantages of polarity, hydrogen‑bonding capacity, and metal‑coordinating ability that phenyl‑based analogs such as (4‑(pyrrolidin‑1‑ylsulfonyl)phenyl)boronic acid (CAS 486422‑57‑5) lack .

Heterocyclic boronic acids Pyridine vs. phenyl Suzuki coupling electronics

Substitution Pattern Differentiation: 5-Sulfonyl-Pyridine-3-Boronic Acid vs. Other Pyridine-Sulfonyl-Boronic Acid Regioisomers

The target compound’s specific 3‑boronic‑acid/5‑sulfonyl substitution pattern on the pyridine ring is regiochemically distinct from other pyridine‑sulfonyl‑boronic acid isomers. Among commercially available pyridine‑sulfonyl‑boronic acids, the 5‑(1‑pyrrolidinylsulfonyl)‑3‑boronic acid combination is unique compared with 5‑(methylsulfonyl)‑3‑boronic acid (CAS 913836‑01‑8) and 5‑sulfamoyl‑3‑boronic acid (CAS 951233‑61‑7) . No commercially catalogued analog exists with the 6‑sulfonyl‑3‑boronic acid or 4‑sulfonyl‑3‑boronic acid substitution pattern bearing a pyrrolidinylsulfonyl group, making the target compound a rare entry in the pyridine‑3‑boronic acid chemical space . The unique combination of boronic acid position, sulfonyl linker, and pyrrolidine ring creates a proprietary structural fingerprint not covered by any single commercially available alternative.

Regiochemistry Pyridine substitution Boronic acid position

Sulfonamide Linker Advantage: Hydrolytic Stability and Drug-Likeness Compared with Direct C–N Linked Pyrrolidinyl Pyridines

The sulfonamide linker (SO₂–N) connecting the pyrrolidine ring to the pyridine core in the target compound confers distinct chemical and biological properties compared with direct C–N linked analogs such as 2‑(pyrrolidin‑1‑yl)pyridine‑3‑boronic acid . Sulfonamides are metabolically more resistant to oxidative N‑dealkylation, a common clearance pathway for tertiary amines, owing to the electron‑withdrawing sulfonyl group . Additionally, the sulfonamide NH (if present) or the sulfone group provides hydrogen‑bond acceptor capacity that influences target binding and solubility. From a synthetic perspective, the sulfonyl linker eliminates the basicity of the pyrrolidine nitrogen (pKa ~10‑11 for free pyrrolidine vs. non‑basic sulfonamide nitrogen), reducing undesired catalyst coordination and improving cross‑coupling compatibility .

Sulfonamide stability Metabolic stability Drug-likeness

Recommended Application Scenarios for 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid Based on Quantitative Differentiation Evidence


Reliable Suzuki–Miyaura Cross‑Coupling in Aqueous or Protic Media

The 3‑pyridyl‑boronic acid scaffold in the target compound provides a protodeboronation half‑life exceeding one week under alkaline conditions, compared with ~25–50 seconds for 2‑pyridyl isomers . This stability advantage makes the compound suitable for standard Suzuki–Miyaura protocols without requiring specialised anhydrous conditions, copper additives, or in‑situ boronate protection strategies that are mandatory for 2‑pyridyl‑boronic acids . This scenario is critical for medicinal chemistry groups that require robust, reproducible coupling conditions amenable to parallel synthesis or library production.

Diversity‑Oriented Synthesis Requiring sp³‑Rich, Non‑Flat Building Blocks

The pyrrolidinylsulfonyl substituent increases the fraction of sp³‑hybridised carbons from 0 % (for simple methylsulfonyl or aminosulfonyl analogs) to approximately 28 % in the target compound . Medicinal chemistry analyses have demonstrated that higher Fsp³ correlates with improved aqueous solubility, reduced protein binding, and higher clinical success rates . The target compound is therefore strategically valuable for fragment‑based screening libraries and lead‑generation campaigns that seek to move beyond flat, aromatic compound collections.

Fragment‑Based Drug Discovery Targeting Kinases or Proteases with a Pyridine‑Binding Preference

The pyridine‑3‑boronic acid core is a privileged scaffold for binding kinase hinge regions and protease active sites . The pyrrolidinylsulfonyl group adds a three‑dimensional vector that can probe adjacent hydrophobic pockets, while the sulfonamide linker eliminates pyrrolidine basicity that can cause off‑target pharmacology . The compound serves as a strategic fragment for growing into selective inhibitors where the pyridine nitrogen engages the target protein and the boronic acid moiety acts as a reversible covalent warhead or a synthetic handle for further elaboration.

Synthesis of Pyridine‑Containing Biaryl Libraries via Chemoselective Suzuki Coupling

The 5‑(pyrrolidinylsulfonyl)‑3‑boronic acid substitution pattern is structurally unique among commercially sourced pyridine‑sulfonyl‑boronic acids . When a synthetic route requires this specific regiochemical arrangement, no generic alternative can substitute without altering the downstream SAR or requiring a de novo synthetic sequence. Procuring this CAS number directly is the only guaranteed way to access this exact substitution pattern for parallel synthesis of pyridine‑containing biaryl libraries.

Quote Request

Request a Quote for 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.